3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Description
3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclo[2.2.2]octane core, which is a rigid, cage-like structure, and a fluorinated aromatic ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
3-[(5-fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-9-2-7-12(18)8-13(9)19-16(20)14-10-3-5-11(6-4-10)15(14)17(21)22/h2,7-8,10-11,14-15H,3-6H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRIVDCJWZRPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2C3CCC(C2C(=O)O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This step involves the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a Friedel-Crafts acylation reaction, using 5-fluoro-2-methylbenzoyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction, advanced purification techniques such as column chromatography, and automated synthesis equipment to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The bicyclo[2.2.2]octane core provides rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- 3-[(5-Bromo-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- 3-[(5-Iodo-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
The presence of the fluorine atom in 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications, distinguishing it from its halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
